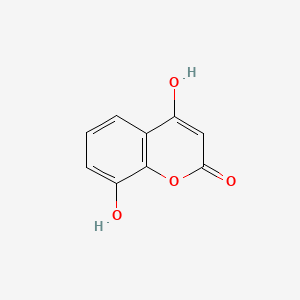

4,8-Dihydroxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

4,8-Dihydroxy-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been extensively studied for their therapeutic potential

作用機序

Target of Action

4,8-Dihydroxycoumarin, also known as esculetin, is a type of coumarin derivative that has been found to have various biological activities For instance, 4,8-Dihydroxycoumarin has been found to interact with hydroxyl radicals (HO•), which play a crucial role in various biological processes .

Mode of Action

The interaction of 4,8-Dihydroxycoumarin with its targets results in various changes. For instance, it has been found to react with hydroxyl radicals (HO•) via Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanisms . These interactions can lead to the reduction of the amount of HO• radicals present in the reaction system under physiological conditions .

Biochemical Pathways

It has been suggested that it may be involved in the degradation mechanisms of aminophenol 4,7-dihydroxycoumarin derivatives . Additionally, it has been found to exhibit antiradical capacity, which could potentially affect various biochemical pathways related to oxidative stress .

Pharmacokinetics

It has been suggested that it has high solubility, which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of 4,8-Dihydroxycoumarin’s action are diverse. For instance, it has been found to induce neurite growth and lengthen neuronal survival . Additionally, it has been suggested to have antiradical activity, which could potentially protect cells from oxidative damage .

Action Environment

The action, efficacy, and stability of 4,8-Dihydroxycoumarin can be influenced by various environmental factors. For instance, it has been found that the degradation of 4,8-Dihydroxycoumarin derivatives can be influenced by advanced oxidation processes . Additionally, the presence of certain ions, such as SO4^2-, Cl^-, and NO3^-, can affect the photocatalytic performance of 4,8-Dihydroxycoumarin .

生化学分析

Biochemical Properties

4,8-Dihydroxycoumarin is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a key intermediate in the biosynthesis of coumarins in plants

Cellular Effects

Studies have shown that similar compounds, such as 4-hydroxycoumarin, can have significant effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function .

Metabolic Pathways

It is known that coumarin derivatives are involved in various metabolic pathways in organisms .

Transport and Distribution

Studies on similar compounds suggest that they can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that the biosynthesis of L-phenylalanine, a precursor of coumarin, occurs in plastids, while other steps in the biosynthesis of coumarin occur in the cytosol and endoplasmic reticulum .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can be condensed with ethyl acetoacetate in the presence of sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Green chemistry approaches, such as using microwave or ultrasound energy, are also being explored to make the process more environmentally friendly .

化学反応の分析

Types of Reactions: 4,8-Dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for introducing substituents.

Major Products: The major products formed from these reactions include various substituted coumarins, which can have enhanced biological activities or different physicochemical properties .

科学的研究の応用

Biological Applications

Fluorescent Probes

4,8-Dihydroxy-2H-chromen-2-one has been utilized as a fluorescent probe for detecting metal ions and studying enzyme activities. Its ability to fluoresce under specific conditions makes it a valuable tool in biochemical assays and cellular imaging studies.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It acts by scavenging free radicals, thereby protecting cells from oxidative stress. This mechanism is particularly relevant in studies related to neuroprotection and aging .

Neurite Growth Induction

In vitro studies have demonstrated that esculetin promotes neurite outgrowth and enhances neuronal survival. This effect is crucial for neurobiological research focused on neurodegenerative diseases.

Medicinal Applications

Anticoagulant Properties

Esculetin has shown potential as an anticoagulant agent. Its mechanism involves inhibiting platelet aggregation, which is beneficial in preventing thrombotic disorders. This application has been explored in various pharmacological studies .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Recent research highlights the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines such as HCT-116 (colorectal cancer) and HEK 293 (human embryonic kidney), with IC50 values indicating significant cytotoxic effects . The compound's structure allows for various modifications that enhance its anticancer efficacy.

Industrial Applications

Dyes and Optical Brighteners

In the industrial sector, this compound is used in the formulation of dyes and optical brighteners due to its vibrant color properties. These applications are prevalent in textiles and paper industries.

Perfume Industry

The compound is also incorporated into certain perfumes for its pleasant fragrance properties. Its unique chemical structure contributes to the complexity of scents in fragrance formulations.

Comparative Analysis with Related Compounds

| Compound Name | Key Applications | Unique Features |

|---|---|---|

| 4-Hydroxycoumarin | Anticoagulant (warfarin), fluorescent probe | Established use in pharmaceuticals |

| 7-Hydroxycoumarin | Anticancer agent, fluorescent probe | Versatile in synthetic modifications |

| 6,7-Dihydroxycoumarin | Anti-inflammatory, anticancer activities | Focus on therapeutic potential |

| This compound | Antioxidant, antimicrobial, anticancer | Dual hydroxyl groups enhancing reactivity |

Case Studies

-

Antiproliferative Activity Study

A study evaluated the antiproliferative effects of various coumarin derivatives against tumor cell lines. The derivative containing esculetin showed promising results with an IC50 value of 10.08 μM against HCT-116 cells, indicating its potential as a cytotoxic agent . -

Neuroprotective Effects

Research focusing on neuroprotection revealed that esculetin promotes neuronal survival and neurite growth through antioxidant mechanisms. This finding supports its application in therapies for neurodegenerative conditions such as Alzheimer's disease . -

Antimicrobial Efficacy Assessment

A comparative study demonstrated that esculetin exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values comparable to standard antibiotics .

類似化合物との比較

4-Hydroxycoumarin: Known for its anticoagulant properties and used in drugs like warfarin.

7-Hydroxycoumarin: Used as a fluorescent probe and in the synthesis of other bioactive compounds.

6,7-Dihydroxycoumarin: Studied for its potential anti-inflammatory and anticancer activities.

Uniqueness: 4,8-Dihydroxy-2H-chromen-2-one stands out due to its dual hydroxyl groups at positions 4 and 8, which confer unique chemical reactivity and biological activity. This structural feature allows for diverse modifications and applications, making it a versatile compound in various research fields .

生物活性

4,8-Dihydroxy-2H-chromen-2-one, also known as esculetin, is a coumarin derivative that exhibits a range of significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C9H6O4

- Molecular Weight: 178.14 g/mol

Esculetin is characterized by its chromenone structure, which contributes to its diverse biological activities.

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems.

Mechanism:

The compound reacts with hydroxyl radicals through Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanisms, effectively neutralizing reactive oxygen species (ROS) .

2. Antimicrobial Properties

Research indicates that esculetin exhibits antimicrobial activity against a variety of pathogens. It has been tested against bacteria and fungi, showing promising results.

Case Study:

In a study evaluating the antimicrobial efficacy of various coumarins, esculetin demonstrated notable inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

3. Neuroprotective Effects

Esculetin has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's.

Findings:

It acts as an acetylcholinesterase inhibitor, which may enhance cognitive function by increasing acetylcholine levels in the brain. In vitro studies have shown that esculetin can inhibit AChE with an IC50 value comparable to established inhibitors .

The biological effects of esculetin are mediated through several biochemical pathways:

- Enzyme Inhibition: Esculetin inhibits various enzymes, including acetylcholinesterase and certain cytochrome P450 enzymes.

- Gene Expression Modulation: It influences gene expression related to oxidative stress response and apoptosis.

- Cell Signaling Pathways: The compound interacts with signaling pathways involved in inflammation and cell survival .

Table 1: Summary of Biological Activities of Esculetin

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | , |

| Antimicrobial | Inhibits bacterial growth | |

| Neuroprotective | AChE inhibition | |

| Anticancer | Induces apoptosis in cancer cells |

Pharmacokinetics

Esculetin exhibits favorable pharmacokinetic properties:

- Absorption: High solubility enhances bioavailability.

- Distribution: It can penetrate cellular membranes effectively due to its lipophilicity.

- Metabolism: Primarily metabolized in the liver; its metabolites also exhibit biological activity .

特性

IUPAC Name |

4,8-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGKGTOOPNQOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 4,8-Dihydroxycoumarin formation in the context of the research paper?

A1: The research paper [] investigates the degradation of alkyl-substituted aromatic compounds by the yeast Trichosporon asahii. While the abstract doesn't explicitly mention 4,8-Dihydroxycoumarin, its presence in the title suggests that this compound is a significant product formed during the degradation process. This information is crucial because it sheds light on the metabolic pathways employed by Trichosporon asahii to break down aromatic compounds. Understanding these pathways can be valuable for various applications, such as bioremediation of environments contaminated with aromatic pollutants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。